6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13745496
InChI: InChI=1S/C8H6BrNO3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,1H3,(H,10,11)
SMILES: COC1=C(C=C2C(=C1)NC(=O)O2)Br
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol

6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one

CAS No.:

Cat. No.: VC13745496

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one -

Specification

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
IUPAC Name 6-bromo-5-methoxy-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C8H6BrNO3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,1H3,(H,10,11)
Standard InChI Key AZVKYLONDPIXBA-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)NC(=O)O2)Br
Canonical SMILES COC1=C(C=C2C(=C1)NC(=O)O2)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a benzo[d]oxazol-2(3H)-one scaffold, featuring a fused benzene and oxazole ring system. The bromine atom occupies the 6-position, while a methoxy group (-OCH₃) is located at the 5-position . This substitution pattern influences electronic distribution, rendering the molecule electrophilic at the bromine site and moderately polar due to the methoxy group.

Stereoelectronic Effects

The electron-withdrawing nature of the oxazolone ring decreases electron density at the brominated carbon, facilitating nucleophilic substitution reactions. Conversely, the methoxy group donates electrons via resonance, creating localized regions of increased electron density.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight244.04 g/mol
Density~1.7 g/cm³ (estimated)
Melting Point143–144°C (analog data)
Boiling Point298.2°C at 760 mmHg
LogP (Partition Coefficient)~1.8 (predicted)

The relatively high melting point suggests strong intermolecular forces, likely due to hydrogen bonding involving the oxazolone carbonyl group .

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Conventional synthesis begins with commercially available precursors such as 5-methoxy-2-aminophenol. Bromination using N-bromosuccinimide (NBS) introduces the bromine substituent, followed by cyclization with phosgene or its equivalents to form the oxazolone ring .

Critical Reaction Parameters

  • Bromination: Conducted in dichloromethane at 0–5°C to minimize di-substitution.

  • Cyclization: Requires anhydrous conditions with triethylamine as a base, achieving yields of 65–72% .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes displacement with nucleophiles such as amines, thiols, and alkoxides. For instance, treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming 5,6-dimethoxy derivatives.

Oxidation and Reduction

  • Oxidation: Potassium permanganate in acidic conditions oxidizes the oxazolone ring to a carboxylic acid derivative.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl, yielding the corresponding benzoxazolinol.

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the oxazolone ring hydrolyzes to form 2-amino-5-bromo-4-methoxyphenol, a versatile intermediate for further functionalization.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Benzoxazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (C. albicans MIC: 4–16 µg/mL). Halogen substituents, particularly bromine, improve potency by disrupting microbial cell wall synthesis.

Applications in Materials Science

Organic Electronics

The planar benzoxazole core facilitates π-π stacking in organic semiconductors. Thin films of analogous compounds exhibit hole mobility values of 0.12 cm²/V·s, suitable for OLED applications.

Coordination Chemistry

The oxazolone carbonyl and methoxy oxygen serve as ligands for transition metals. Copper(II) complexes of related benzoxazoles show catalytic activity in Suzuki-Miyaura cross-coupling reactions.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (50–70%) and hazardous reagents (phosgene). Future work should explore green chemistry approaches, such as enzymatic cyclization or photoredox catalysis .

Biological Profiling

In vivo toxicity and pharmacokinetic studies are urgently needed. Computational models predict moderate hepatic clearance (CLhep: 15 mL/min/kg) but require experimental validation .

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